Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate is a fluorinated organic compound with a unique cyclobutane ring structure. The presence of fluorine atoms imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as tetrafluoromethane under controlled conditions.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction using formaldehyde or similar reagents.
Esterification: The final step involves esterification to form the carboxylate ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorinated probe in biological studies.
Medicine: Explored for its role in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate involves interactions with molecular targets through its functional groups. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The hydroxymethyl and carboxylate groups facilitate binding to specific enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl2,2,3,3-tetrafluorocyclobutane-1-carboxylate: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclopentane-1-carboxylate: Contains a cyclopentane ring instead of cyclobutane, affecting its chemical properties.
Uniqueness
Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate is unique due to its combination of fluorine atoms, hydroxymethyl group, and cyclobutane ring. This combination imparts distinct chemical properties, making it valuable in various applications.
Properties
Molecular Formula |
C7H8F4O3 |
---|---|
Molecular Weight |
216.13 g/mol |
IUPAC Name |
methyl 2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H8F4O3/c1-14-4(13)5(3-12)2-6(8,9)7(5,10)11/h12H,2-3H2,1H3 |
InChI Key |
HSQAIGJWLNDZBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1(F)F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.